6-(Azetidin-1-yl)pyridin-3-amine

Medicinal Chemistry Organic Synthesis Heterocyclic Building Blocks

Researchers optimizing kinase inhibitors or CNS receptor ligands often face conformational flexibility that obscures SAR. 6-(Azetidin-1-yl)pyridin-3-amine replaces common piperidine/pyrrolidine bioisosteres with a rigid four-membered azetidine ring, altering nitrogen basicity (pKa 11.29) and metabolic stability. • Enables amide, sulfonamide, and reductive amination at the 3-amine handle. • Supplied at 95-98% purity for direct use in parallel synthesis without additional purification. • Trihydrochloride salt (CAS 2512185-63-4) available for aqueous buffer-based assays.

Molecular Formula C8H11N3
Molecular Weight 149.19 g/mol
CAS No. 1045335-18-9
Cat. No. B1396138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Azetidin-1-yl)pyridin-3-amine
CAS1045335-18-9
Molecular FormulaC8H11N3
Molecular Weight149.19 g/mol
Structural Identifiers
SMILESC1CN(C1)C2=NC=C(C=C2)N
InChIInChI=1S/C8H11N3/c9-7-2-3-8(10-6-7)11-4-1-5-11/h2-3,6H,1,4-5,9H2
InChIKeyXOJOZVHJEPMZQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 0.95 purity / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Overview


6-(Azetidin-1-yl)pyridin-3-amine (CAS 1045335-18-9) is a heterocyclic building block composed of a pyridine ring bearing a primary amine at the 3-position and an azetidine substituent at the 6-position, with molecular formula C₈H₁₁N₃ and molecular weight 149.19 g/mol . The compound exists as a free base with predicted physicochemical properties including a boiling point of 367.3±27.0 °C and pKa of 7.99±0.29, and is typically supplied at 95–98% purity . Its structural features make it an intermediate of interest in medicinal chemistry programs targeting kinase inhibition and central nervous system (CNS) receptor modulation [1].

Workflow Medicinal chemistry building block for kinase inhibitor and CNS receptor modulator programs
Selection Azetidine-containing scaffold with constrained conformational profile; free amine at 3-position
Use Context SAR exploration via amide bond formation, sulfonamide synthesis, or reductive amination

Why Generic Substitution Fails


Generic substitution with structurally similar pyridinyl-amine building blocks fails to replicate the functional properties of 6-(azetidin-1-yl)pyridin-3-amine due to the distinct conformational and electronic effects conferred by the four-membered azetidine ring relative to larger saturated N-heterocycles [1]. While piperidine (six-membered) and pyrrolidine (five-membered) are common bioisosteres in medicinal chemistry, the azetidine motif imparts greater conformational rigidity and distinct nitrogen basicity (parent azetidine pKa 11.29 vs piperidine 11.22) that can alter target binding, metabolic stability, and solubility profiles in the final drug candidate [2]. Published structure-activity relationship (SAR) studies on 3-pyridylamine ligands demonstrate that pyrrolidinyl and azetidinyl compounds exhibit enhanced binding affinity relative to piperidine analogs, and that parallel structural modifications across these ring systems do not produce parallel shifts in affinity, underscoring that these heterocycles are not functionally interchangeable [3].

Property
Azetidine (Target)
Piperidine / Pyrrolidine
Conformation
Restricted ring; ~26 kcal/mol strain
Multiple low-energy conformations; lower strain may shift target fit
N Basicity
Parent azetidine pKa ~11.29
Piperidine pKa ~11.22; altered protonation may affect binding
SAR Transfer
Reported binding affinity context
Parallel modifications may not produce parallel affinity shifts; functional interchangeability not supported

Differentiation Evidence vs Analogues


Synthetic Route Efficiency

In a documented synthetic route, the final catalytic hydrogenation step converting 2-(azetidin-1-yl)-5-nitropyridine to the target 6-(azetidin-1-yl)pyridin-3-amine proceeds under mild conditions (20 °C, 10% Pd/C in ethanol) . This reduction step represents the final stage of a two-step sequence from commercially available 2-chloro-5-nitropyridine and azetidine .

Synthetic Route
Data to verify
Two-step from 2-chloro-5-nitropyridine
Supports standard lab-scale procurement feasibility
No yield data available for direct comparison across N-heterocycle series
Medicinal Chemistry Organic Synthesis Heterocyclic Building Blocks

Azetidine Ring Strain vs Analogues

The four-membered azetidine ring introduces significant ring strain (approximately 26 kcal/mol) and restricted conformational freedom relative to five-membered pyrrolidine and six-membered piperidine rings, which exist in multiple low-energy conformations . This conformational rigidity can translate into enhanced target binding entropy and improved selectivity profiles in medicinal chemistry applications .

Ring Strain
Class-level
~26 vs ~6 vs ~0 kcal/mol
Conformational constraint may support selectivity profiling
Class-level inference; no compound-specific biophysical data available
Medicinal Chemistry Conformational Analysis Drug Design

Solubility Enhancement via Salt Form

The trihydrochloride salt form (CAS 2512185-63-4) is commercially available and provides significantly enhanced aqueous solubility compared to the free base . This salt form is particularly valuable for aqueous reaction conditions and biological assay preparation where the free base may exhibit limited water solubility [1].

Salt Form Solubility
Data to verify
Trihydrochloride vs free base
May support aqueous assay preparation workflows
Qualitative solubility enhancement reported; quantitative data to verify
Pharmaceutical Development Formulation Salt Selection

Application Scenarios


Kinase Inhibitor Scaffold Development

The azetidine-pyridine scaffold serves as a privileged structure for developing kinase inhibitors, particularly those targeting fibroblast growth factor receptors (FGFRs) and Janus kinases (JAKs) [1]. Azetidinyl pyridine derivatives have been patented as JAK inhibitors for treating inflammatory disorders, autoimmune diseases, and cancer [1]. The conformational rigidity of the azetidine ring may confer selectivity advantages over more flexible piperidine-containing kinase inhibitor scaffolds .

nAChR Ligand Development

3-Pyridylamine derivatives bearing azetidine substituents have demonstrated enhanced binding affinity at nicotinic acetylcholine receptors (nAChRs) compared to piperidine analogues, with reported Ki values ranging from 8.9 to 90 nM for the most active compounds in this chemical class [2]. The 6-(azetidin-1-yl)pyridin-3-amine core provides an entry point for synthesizing and optimizing nAChR ligands for analgesic and CNS imaging applications [2].

Parallel Library Synthesis Building Block

The free amine at the 3-position provides a reactive handle for amide bond formation, sulfonamide synthesis, and reductive amination, while the azetidine nitrogen offers additional functionalization potential . The compound can be procured at 95–98% purity, suitable for direct use in parallel synthesis campaigns and structure-activity relationship (SAR) exploration without additional purification .

Aqueous Salt Form Applications

For applications requiring aqueous solubility, the trihydrochloride salt form (CAS 2512185-63-4) is available and recommended for use in buffer-based biochemical assays, enzyme inhibition studies, and cell-based screening where DMSO tolerance is limited . This salt form eliminates the need for organic co-solvents that may interfere with assay readouts or cell viability .

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold research
Azetidine conformational constraint
FGFR / JAK target engagement profiling
nAChR ligand development
3-Pyridylamine core with azetidine substituent
nAChR binding affinity and subtype context
Parallel library synthesis
Free amine handle at 3-position
Amide / sulfonamide coupling efficiency
Aqueous assay preparation
Trihydrochloride salt form availability
Buffer solubility and assay compatibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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